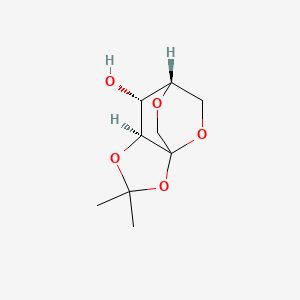
1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose is a chemical compound that belongs to the class of carbohydrates. It is a derivative of fructose, specifically a fructopyranose, which means it has a six-membered ring structure. This compound is often used as a building block in organic synthesis and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose typically involves the protection of the hydroxyl groups in fructose. One common method is the use of acetone and an acid catalyst to form the isopropylidene derivative. The reaction conditions often include:
Reagents: Acetone, acid catalyst (e.g., sulfuric acid)
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The isopropylidene group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, affecting their activity and leading to changes in metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-ribofuranose
- 1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-glucopyranose
Uniqueness
1,5-Anhydro-2,3-O-(1-methylethylidene)-beta-D-fructopyranose is unique due to its specific structure and the presence of the isopropylidene group, which provides stability and reactivity that can be leveraged in various synthetic applications. Its six-membered ring structure also distinguishes it from other similar compounds, which may have different ring sizes or substituents .
Properties
Molecular Formula |
C9H14O5 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
(5S,6R,7S)-3,3-dimethyl-2,4,8,10-tetraoxatricyclo[5.2.2.01,5]undecan-6-ol |
InChI |
InChI=1S/C9H14O5/c1-8(2)13-7-6(10)5-3-12-9(7,14-8)4-11-5/h5-7,10H,3-4H2,1-2H3/t5-,6+,7-,9?/m0/s1 |
InChI Key |
GMJISJZEUCYDHR-WPRFRAJKSA-N |
Isomeric SMILES |
CC1(O[C@H]2[C@@H]([C@@H]3COC2(O1)CO3)O)C |
Canonical SMILES |
CC1(OC2C(C3COC2(O1)CO3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


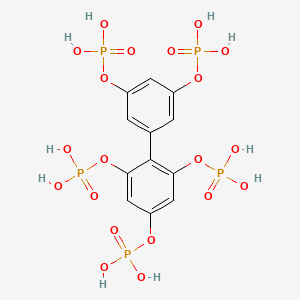
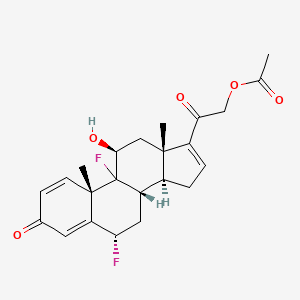
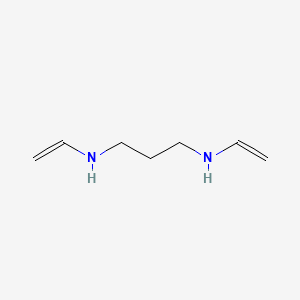
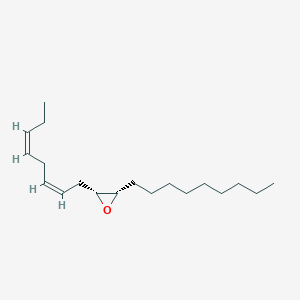
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13406490.png)
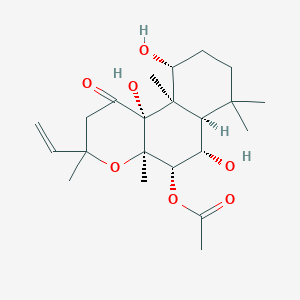

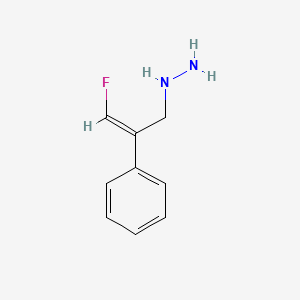

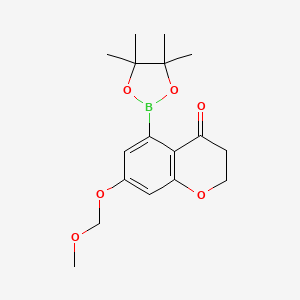
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] octanoate](/img/structure/B13406523.png)
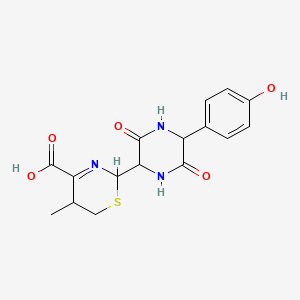

![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
